molecular formula C13H14N2O3 B6705975 N-methyl-3-(3-nitrophenyl)-N-prop-2-ynylpropanamide

N-methyl-3-(3-nitrophenyl)-N-prop-2-ynylpropanamide

Cat. No.: B6705975
M. Wt: 246.26 g/mol
InChI Key: VSTFFZOOPVIXJU-UHFFFAOYSA-N
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Description

N-methyl-3-(3-nitrophenyl)-N-prop-2-ynylpropanamide is an organic compound with a complex structure that includes a nitrophenyl group, a prop-2-ynyl group, and a propanamide group

Properties

IUPAC Name

N-methyl-3-(3-nitrophenyl)-N-prop-2-ynylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-9-14(2)13(16)8-7-11-5-4-6-12(10-11)15(17)18/h1,4-6,10H,7-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTFFZOOPVIXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)C(=O)CCC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(3-nitrophenyl)-N-prop-2-ynylpropanamide typically involves multiple steps. One common approach is to start with the nitration of a suitable aromatic compound to introduce the nitro group. This is followed by the formation of the propanamide structure through amide bond formation reactions. The prop-2-ynyl group can be introduced via alkylation reactions using appropriate alkynyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for nitration and amide bond formation, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(3-nitrophenyl)-N-prop-2-ynylpropanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Reagents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while electrophilic substitution could introduce halogen atoms onto the aromatic ring.

Scientific Research Applications

N-methyl-3-(3-nitrophenyl)-N-prop-2-ynylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-3-(3-nitrophenyl)-N-prop-2-ynylpropanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the prop-2-ynyl group can interact with enzymes and other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-3,3-diphenylpropylamine: Another compound with a similar structural motif but different functional groups.

    N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine: A compound with a similar nitrophenyl group but different overall structure.

Uniqueness

N-methyl-3-(3-nitrophenyl)-N-prop-2-ynylpropanamide is unique due to its combination of a nitrophenyl group, a prop-2-ynyl group, and a propanamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

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